molecular formula C20H25NO3 B276625 N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine

Número de catálogo B276625
Peso molecular: 327.4 g/mol
Clave InChI: RGFREYQVSMKBTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine, also known as BDDA, is a chemical compound that has been synthesized for various scientific research applications. It is a selective antagonist of the serotonin 5-HT2B receptor and has been studied for its potential use in the treatment of diseases such as pulmonary hypertension and valvular heart disease.

Mecanismo De Acción

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine selectively blocks the 5-HT2B receptor, which is involved in the regulation of vascular tone and cardiac function. By blocking this receptor, N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and valvular heart disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been shown to have several biochemical and physiological effects. It has been shown to reduce pulmonary artery pressure, improve cardiac function, and reduce inflammation in animal models of pulmonary hypertension and valvular heart disease. N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine is its selectivity for the 5-HT2B receptor, which allows for more targeted therapeutic interventions. However, one of the limitations of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine in the treatment of other diseases such as obesity, diabetes, and cancer. Additionally, further studies are needed to better understand the mechanism of action of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine and its potential side effects.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine involves several steps, including the protection of the amine and the benzyl alcohol groups, followed by the coupling of the protected amine with the protected benzyl alcohol. The final step involves deprotection to yield the desired compound. The overall yield of the synthesis is around 30%.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been studied extensively for its potential use as a therapeutic agent in the treatment of diseases such as pulmonary hypertension and valvular heart disease. It has been shown to selectively block the 5-HT2B receptor, which is involved in the pathogenesis of these diseases. N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has also been studied for its potential use in the treatment of other diseases such as obesity and diabetes.

Propiedades

Fórmula molecular

C20H25NO3

Peso molecular

327.4 g/mol

Nombre IUPAC

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25NO3/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17/h4-11,17,21H,12-14H2,1-3H3

Clave InChI

RGFREYQVSMKBTR-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2

SMILES canónico

CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.